7-Bromomethylbenzanthracene
Overview
Description
7-Bromomethylbenzanthracene is a polycyclic aromatic hydrocarbon derivative, specifically a benzanthracene compound. It is characterized by the presence of a bromomethyl group attached to the seventh position of the benzanthracene structure. This compound is of significant interest due to its applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromomethylbenzanthracene typically involves the bromination of benzanthracene derivatives. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride. The bromination occurs selectively at the methyl group, yielding this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Bromomethylbenzanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzanthracene derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can yield methylbenzanthracene.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted benzanthracene derivatives.
- Oxidation reactions produce benzanthracene derivatives with oxidized functional groups.
- Reduction reactions result in methylbenzanthracene.
Scientific Research Applications
7-Bromomethylbenzanthracene is widely used in scientific research due to its biological activity and chemical properties. Some key applications include:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Employed in studies related to DNA interactions and mutagenesis.
Medicine: Investigated for its potential carcinogenic properties and its role in cancer research.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromomethylbenzanthracene involves its interaction with cellular components, particularly DNA. The compound can intercalate into DNA, causing structural distortions and potentially leading to mutations. These interactions are mediated through the formation of covalent bonds with nucleophilic sites on the DNA, resulting in the activation of various molecular pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
7-Bromomethylbenzanthracene can be compared with other similar compounds, such as:
- 7-Methylbenzanthracene
- 4-Chloro-7-bromomethylbenzanthracene
- 7-Bromomethyl-12-methylbenzanthracene
Uniqueness: The presence of the bromomethyl group at the seventh position imparts unique reactivity and biological activity to this compound. This distinguishes it from other benzanthracene derivatives, making it particularly useful in specific research applications.
Properties
IUPAC Name |
7-(bromomethyl)benzo[a]anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Br/c20-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVSFZCWYBQJJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179668 | |
Record name | 7-Bromomethylbenzanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24961-39-5 | |
Record name | 7-(Bromomethyl)benz[a]anthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24961-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromomethylbenzanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024961395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Bromomethylbenzanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(BROMOMETHYL)BENZ(A)ANTHRACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C6O181H57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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